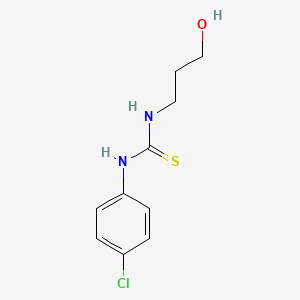
N-(4-chlorophenyl)-N'-(3-hydroxypropyl)thiourea
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(3-hydroxypropyl)thiourea, commonly known as CPTH, is a small molecule inhibitor that has been widely used in scientific research. CPTH is a thiourea derivative that has been synthesized through various methods and has shown promising results in various biomedical applications.
Wirkmechanismus
CPTH exerts its inhibitory effects on enzymes and proteins by binding to their active sites. CPTH has been shown to bind to the acetyl-CoA binding site of HATs, the bromodomain of CBP, and the ATP-binding site of Hsp90. By binding to these sites, CPTH prevents the enzymes and proteins from carrying out their functions, leading to downstream effects on gene expression and protein stability.
Biochemical and Physiological Effects
CPTH has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. CPTH has also been shown to have anti-inflammatory effects, as it inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory genes. Furthermore, CPTH has been shown to have neuroprotective effects, as it inhibits the activity of histone deacetylases (HDACs), which are enzymes that deacetylate histones, leading to gene repression.
Vorteile Und Einschränkungen Für Laborexperimente
CPTH has several advantages for lab experiments, including its small size, high purity, and specificity for its target enzymes and proteins. However, CPTH also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For CPTH research include the development of more potent and selective inhibitors and the investigation of CPTH's potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
CPTH has been extensively used in scientific research due to its ability to inhibit various enzymes and proteins. CPTH has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that acetylate histones, leading to gene activation. CPTH has also been shown to inhibit the activity of cyclic AMP-responsive element-binding protein (CREB)-binding protein (CBP), which is a transcriptional co-activator that regulates gene expression. Furthermore, CPTH has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that is involved in protein folding and stabilization.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3-hydroxypropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c11-8-2-4-9(5-3-8)13-10(15)12-6-1-7-14/h2-5,14H,1,6-7H2,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPPMJOUGJFZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(3-hydroxypropyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4855469.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4855472.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4855473.png)
![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B4855481.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4855490.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B4855496.png)
![N-benzyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4855502.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide](/img/structure/B4855519.png)
![6-({[4-(3-chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4855521.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylmethanesulfonamide](/img/structure/B4855523.png)

![(4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B4855534.png)
![methyl 2-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4855545.png)
![ethyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4855558.png)